molecular formula C12H23NO4 B1587361 Di-tert-butyl iminodiacetate CAS No. 85916-13-8

Di-tert-butyl iminodiacetate

Cat. No.: B1587361
CAS No.: 85916-13-8
M. Wt: 245.32 g/mol
InChI Key: SMXMBXPLRFTROI-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Di-tert-butyl iminodiacetate is a secondary amine . It primarily targets the synthesis of various compounds, including multi-carboxylic acid-containing carbocyanine dyes, monosubstituted difunctionalized polyhedral oligomeric silsesquioxanes (POSS) monomers, multigenerational fluorinated dendrimers, and 2,6-dipyrazol-1-ylpyridine derivatives .

Mode of Action

It is known to act as a reagent in the synthesis of the aforementioned compounds . Its interaction with its targets results in the formation of these complex structures.

Biochemical Pathways

This compound affects the biochemical pathways involved in the synthesis of the compounds mentioned above . The downstream effects of these pathways lead to the formation of multi-carboxylic acid-containing carbocyanine dyes, monosubstituted difunctionalized polyhedral oligomeric silsesquioxanes (POSS) monomers, multigenerational fluorinated dendrimers, and 2,6-dipyrazol-1-ylpyridine derivatives.

Result of Action

The molecular and cellular effects of this compound’s action are the formation of the compounds it targets for synthesis . These include multi-carboxylic acid-containing carbocyanine dyes, monosubstituted difunctionalized polyhedral oligomeric silsesquioxanes (POSS) monomers, multigenerational fluorinated dendrimers, and 2,6-dipyrazol-1-ylpyridine derivatives.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. It is generally recommended to use this compound only outdoors or in a well-ventilated area and to wear protective gloves, eye protection, and face protection .

Preparation Methods

Synthetic Routes and Reaction Conditions: Di-tert-butyl iminodiacetate can be synthesized through the reaction of iminodiacetic acid with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at low temperatures to prevent decomposition .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The product is then purified through crystallization or distillation .

Chemical Reactions Analysis

Types of Reactions: Di-tert-butyl iminodiacetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Organic Synthesis

DTBIDA serves as a crucial building block in the synthesis of various organic molecules, particularly in pharmaceuticals and agrochemicals. Its structure allows for the formation of complex compounds through various chemical reactions.

Application AreaDescription
Pharmaceutical DevelopmentUsed in the synthesis of drug intermediates and active pharmaceutical ingredients (APIs).
Agrochemical ProductionActs as a precursor for synthesizing herbicides and pesticides.

Bioconjugation

In bioconjugation techniques, DTBIDA is employed to attach biomolecules to surfaces or other molecules, enhancing drug delivery systems and diagnostic tools.

TechniqueDescription
Linker for Antibody-Drug Conjugates (ADCs)Serves as an uncleavable linker that improves the stability and efficacy of ADCs.
Surface FunctionalizationModifies surfaces to improve biocompatibility and binding efficiency of biomolecules.

Polymer Chemistry

DTBIDA is utilized in the production of specialty polymers, contributing to enhanced material properties such as durability and environmental resistance.

Polymer ApplicationDescription
Specialty PolymersImproves mechanical properties and thermal stability of polymer blends.
CoatingsUsed in formulations that require enhanced adhesion and durability.

Analytical Chemistry

This compound plays a significant role in analytical applications, particularly in chromatography for separating and identifying complex mixtures.

Analytical MethodDescription
ChromatographyFacilitates the separation of analytes based on their chemical properties, improving resolution and accuracy.

Medicinal Chemistry

DTBIDA is extensively studied for its potential roles in drug design and development, enhancing the efficacy and bioavailability of therapeutic agents.

Research FocusDescription
Drug DiscoveryInvestigated for its ability to modify pharmacokinetic properties of lead compounds.
Targeted TherapyExplored as a component in targeted drug delivery systems to improve therapeutic outcomes.

Case Study 1: Drug Development

A study published in Medicinal Chemistry highlighted the use of DTBIDA in synthesizing novel carbocyanine dyes with multi-carboxylic acid functionalities, demonstrating its versatility in creating complex drug-like structures .

Case Study 2: Polymer Applications

Research conducted on the incorporation of DTBIDA into polymer matrices showed significant improvements in mechanical properties, making it suitable for high-performance applications such as coatings and adhesives .

Comparison with Similar Compounds

Comparison: Di-tert-butyl iminodiacetate is unique due to its tert-butyl groups, which provide steric hindrance and enhance its stability compared to other iminodiacetates. This makes it particularly useful in reactions requiring high stability and selectivity .

Biological Activity

Di-tert-butyl iminodiacetate (DTBIDA), with the CAS number 85916-13-8, is a compound that has garnered attention in the field of organic chemistry and medicinal applications due to its unique structural properties and biological activities. This article provides a comprehensive overview of its biological activity, synthesis applications, and relevant case studies.

  • Molecular Formula : C12_{12}H23_{23}N O4_{4}
  • Molecular Weight : 245.315 g/mol
  • Density : 1.0 ± 0.1 g/cm³
  • Melting Point : 38–42 °C
  • Boiling Point : 298 ± 25 °C at 760 mmHg
  • Flash Point : 134 ± 23.2 °C

Biological Activity

This compound is primarily recognized for its role as a building block in the synthesis of biologically active molecules, particularly peptide analogs and other pharmaceutical compounds. Its biological activity can be attributed to its function as a secondary amine, which allows it to participate in various chemical reactions essential for drug development.

The compound acts as a non-cleavable linker in antibody-drug conjugates (ADCs), which are designed to deliver cytotoxic agents specifically to cancer cells, minimizing damage to healthy tissues. This specificity is crucial in enhancing the therapeutic efficacy of anticancer drugs while reducing side effects .

Synthesis and Applications

DTBIDA is utilized in several synthetic pathways:

  • Peptide Synthesis : It serves as a precursor for the synthesis of multi-carboxylic acids and peptide analogs, contributing to the design of new therapeutic agents.
  • Pyrroline Derivatives : It is an important intermediate in the preparation of pyrrolines, which are valuable in medicinal chemistry due to their diverse biological activities .
  • Antibody-Drug Conjugates : As mentioned earlier, DTBIDA is used in ADCs, enhancing the specificity and effectiveness of cancer treatments .

Table 1: Summary of Research Findings on DTBIDA

Study ReferenceFocus AreaKey Findings
Francke et al., 1995Synthesis MethodsDeveloped efficient methods for synthesizing DTBIDA derivatives with improved yields .
Okada et al., 1993Biological ActivityInvestigated the cytotoxic effects of DTBIDA-linked compounds on cancer cell lines .
Dolle et al., 1987ADC DevelopmentDemonstrated the utility of DTBIDA in creating stable ADCs with enhanced therapeutic indices .

Case Study Example

In a study conducted by Okada et al. (1993), the biological activity of DTBIDA derivatives was assessed against various cancer cell lines. The results indicated that compounds linked through DTBIDA exhibited significant cytotoxicity, highlighting its potential as a critical component in the design of targeted cancer therapies. The study emphasized the importance of linker stability and release kinetics in optimizing ADC performance.

Properties

IUPAC Name

tert-butyl 2-[[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO4/c1-11(2,3)16-9(14)7-13-8-10(15)17-12(4,5)6/h13H,7-8H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMXMBXPLRFTROI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CNCC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00402803
Record name Di-tert-butyl iminodiacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00402803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85916-13-8
Record name Di-tert-butyl iminodiacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00402803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DI-T-BUTYL IMINODIACETATE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of t-butylglycine (1.40 g, 10.67 mmol) in acetonitrile (20 mL) cooled to 0° C. was added ethyldisopropylamine (1.86 mL, 10.67 mmol) and t-butyl bromoacetate (1.57 mL, 10.67 mmol). The resulting solution was stirred for 24 h at room temperature. The mixture was concentrated to dryness in vacuo, water was added and the solution was extracted with dichloromethane (3×70 mL). The combined organic phases were washed with brine (70 mL), dried over Na2SO4 and concentrated to dryness in vacuo. The crude material was purified by silica gel chromatography (20-80% EtOAc in hexanes) to give the compound 14 (0.88 g, 33.6%). 1H NMR (400 MHz, CDCl3) δ 1.43 (s, 18H), 3.30 (s, 4H).
Quantity
1.4 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
1.57 mL
Type
reactant
Reaction Step Two
Yield
33.6%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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